molecular formula C23H27NO3 B8817380 Tert-butyl (1-(4-(2-phenylacetyl)phenyl)cyclobutyl)carbamate CAS No. 1032349-98-6

Tert-butyl (1-(4-(2-phenylacetyl)phenyl)cyclobutyl)carbamate

Cat. No.: B8817380
CAS No.: 1032349-98-6
M. Wt: 365.5 g/mol
InChI Key: CXYVWHPPHMMIFX-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-(2-phenylacetyl)phenyl)cyclobutyl)carbamate is a useful research compound. Its molecular formula is C23H27NO3 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

1032349-98-6

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

tert-butyl N-[1-[4-(2-phenylacetyl)phenyl]cyclobutyl]carbamate

InChI

InChI=1S/C23H27NO3/c1-22(2,3)27-21(26)24-23(14-7-15-23)19-12-10-18(11-13-19)20(25)16-17-8-5-4-6-9-17/h4-6,8-13H,7,14-16H2,1-3H3,(H,24,26)

InChI Key

CXYVWHPPHMMIFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of tert-butyl [1-(4-cyanophenyl)cyclobutyl]carbamate (1-2) (16.6 g, 61.0 mmol) in anhydrous THF (300 mL) was cooled to −78° C. while stirring under an atmosphere of nitrogen. Then a 2.0 M solution isopropylmagnesium chloride in THF (30.5 mL, 61.0 mmol) was added dropwise over 5 minutes. The reaction mixture was permitted to stir at −78° C. under an atmosphere of nitrogen for 10 minutes. Then a 2.0 M solution of benzylmagnesium chloride in THF (116 mL, 232 mmol) was added dropwise over 10 minutes. The reaction mixture was permitted to warm to 0° C. After 2 hours the reaction mixture was quenched at 0° C. by addition of a saturated solution of ammonium chloride. The reaction was permitted to warm to room temperature, suspended in ethyl acetate, washed with a saturated solution of ammonium chloride, a saturated solution of sodium bicarbonate, followed by water, brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (1-40% EtOAc/5% DCM/Hexane) to give tert-butyl {1-[4-(phenylacetyl)phenyl]cyclobutyl}carbamate (1-3) as a waxy off-white solid. HRMS (M+Na)+: observed=388.1892, calculated=388.1883.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
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reactant
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solution
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reactant
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30.5 mL
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solution
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Synthesis routes and methods II

Procedure details

A solution of tert-butyl[1-(4-cyanophenyl)cyclobutyl]carbamate (1-2) (16.6 g, 61.0 mmol) in anhydrous THF (300 mL) was cooled to −78° C. while stirring under an atmosphere of nitrogen. Then a 2.0 M solution isopropylmagnesium chloride in THF (30.5 mL, 61.0 mmol) was added dropwise over 5 minutes. The reaction mixture was permitted to stir at −78° C. under an atmosphere of nitrogen for 10 minutes. Then a 2.0 M solution of benzylmagnesium chloride in THF (116 mL, 232 mmol) was added dropwise over 10 minutes. The reaction mixture was permitted to warm to 0° C. After 2 hours the reaction mixture was quenched at 0° C. by addition of a saturated solution of ammonium chloride. The reaction was permitted to warm to room temperature, suspended in ethyl acetate, washed with a saturated solution of ammonium chloride, a saturated solution of sodium bicarbonate, followed by water, brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (1-40% EtOAc/5% DCM/Hexane) to give tert-butyl {1-[4-(phenylacetyl)phenyl]cyclobutyl}carbamate (1-3) as a waxy off-white solid. HRMS (M+Na)+: observed=388.1892, calculated=388.1883.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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reactant
Reaction Step Two
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30.5 mL
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reactant
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Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
116 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of tert-butyl[1-(4cyanophenyl)cyclobutyl]carbamate (1-2) (16.6 g, 61.0 mmol) in anhydrous THF (300 mL) was cooled to −78° C. while stirring under an atmosphere of nitrogen. Then a 2.0 M solution isopropylmagnesium chloride in THF (30.5 mL, 61.0 mmol) was added dropwise over 5 minutes. The reaction mixture was permitted to stir at −78° C. under an atmosphere of nitrogen for 10 minutes. Then a 2.0 M solution of benzylmagnesium chloride in THF (116 mL, 232 mmol) was added dropwise over 10 minutes. The reaction mixture was permitted to warm to 0° C. After 2 hours the reaction mixture was quenched at 0° C. by addition of a saturated solution of ammonium chloride. The reaction was permitted to warm to room temperature, suspended in ethyl acetate, washed with a saturated solution of ammonium chloride, a saturated solution of sodium bicarbonate, followed by water, brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (1-40% EtOAc/5% DCM/Hexane) to give tert-butyl{1-[4-(phenylacetyl)phenyl]cyclobutyl}carbamate (1-3) as a waxy off-white solid. HRMS (M+Na)+: observed=388.1892, calculated=388.1883.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
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solution
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0 (± 1) mol
Type
reactant
Reaction Step Two
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reactant
Reaction Step Two
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30.5 mL
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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116 mL
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Synthesis routes and methods IV

Procedure details

A solution of i-PrMgCl (9.65 mL, 19.3 mmol) in THF was added dropwise to a solution of compound 1-2 (5.24 g, 19.3 mmol) in dry THF at −5.deg.C. After stirring for 20 min, a solution of BnMgCl (29 mL, 2M, 58 mmol) in THF was added dropwise to the reaction mixture. After completion of addition, the reaction mixture was stirred for 1 h at 0.deg.C, then warmed slowly to room temperature, and stirred for another 1 h. The reaction was quenched with saturated NH4 Cl solution, extracted with ethyl acetate. Separated and collected the organic layer, and the aqueous solution was washed EA for two times. The combined organic layer was washed with brine, dried and concentrated in vacuo to get the crude product, which was purified by silica chromatography to give 5.5 g of ketone 1-3.
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9.65 mL
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5.24 g
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29 mL
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